Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-
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Overview
Description
Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- typically involves a multi-component reaction. One common method is a three-component one-pot reaction that includes barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron donor or electron-withdrawing groups . The reaction conditions often involve refluxing in an appropriate solvent, such as chloroform, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of green chemistry techniques, such as mechanochemical synthesis using a ball-mill, has been explored to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and various oxidizing and reducing agents . Reaction conditions typically involve refluxing in solvents like chloroform or using mechanochemical methods .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted pyrimido[4,5-b]quinolines .
Scientific Research Applications
Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . It also inhibits specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure but differ in their substituents and biological activities.
Quinoline Derivatives: These compounds have a quinoline core and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- is unique due to its specific substituents, which enhance its biological activity and stability.
Properties
CAS No. |
148238-15-7 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone |
InChI |
InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25) |
InChI Key |
HZKZULAASDGNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
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